Superior In Vivo Anticancer Potency of Imidazo[1,2-a]pyridine-6-carboxamide Over Mesylate
Imidazo[1,2-a]pyridine-6-carboxamide has been found to be more potent than mesylate against tumor cells and xenografts in vivo . The parent compound inhibits the activity of ATP-dependent potassium pumps in tumor cells and tissues, a mechanism distinct from its derivative imidazo[1,2-a]pyridine-6-carboxylic acid (IMC), which inhibits TNFα converting enzyme (TACE) to induce apoptosis .
| Evidence Dimension | In vivo antitumor potency |
|---|---|
| Target Compound Data | More potent than mesylate against tumor cells and xenografts in vivo |
| Comparator Or Baseline | Mesylate |
| Quantified Difference | No fold-difference reported |
| Conditions | In vivo xenograft models |
Why This Matters
This demonstrates that the unsubstituted core compound possesses intrinsic anticancer activity superior to a common salt form, providing a rationale for its use as a starting point for oncology drug discovery.
